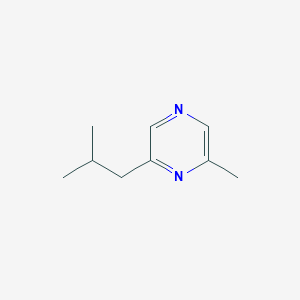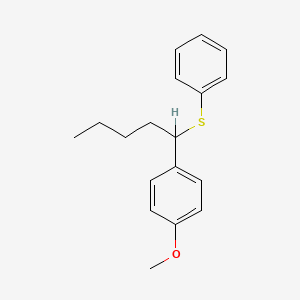
1-(4-Methoxyphenyl)-1-phenylthiopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-1-phenylthiopentane is an organic compound characterized by the presence of a methoxyphenyl group and a phenyl group attached to a thiopentane backbone
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-1-phenylthiopentane can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxyphenylthiol with 1-bromo-1-phenylpentane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-1-phenylthiopentane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-1-phenylthiopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylthiopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phenyl groups contribute to its binding affinity and specificity for these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or interaction with cellular signaling pathways .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-1-phenylthiopentane can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-phenylbutane: Similar structure but with a shorter carbon chain.
1-(4-Methoxyphenyl)-1-phenylhexane: Similar structure but with a longer carbon chain.
1-(4-Methoxyphenyl)-1-phenylthiobutane: Similar structure but with a different thiol group position.
These compounds share structural similarities but differ in their physical and chemical properties, which can influence their reactivity and applications .
Propiedades
Número CAS |
60702-18-3 |
|---|---|
Fórmula molecular |
C18H22OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(1-phenylsulfanylpentyl)benzene |
InChI |
InChI=1S/C18H22OS/c1-3-4-10-18(20-17-8-6-5-7-9-17)15-11-13-16(19-2)14-12-15/h5-9,11-14,18H,3-4,10H2,1-2H3 |
Clave InChI |
XXPALPUCVUAEHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


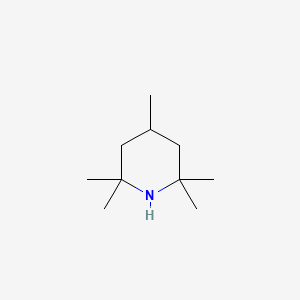
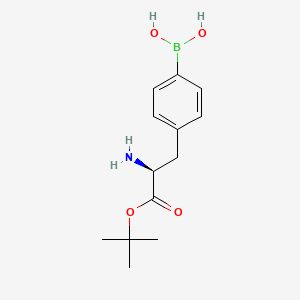
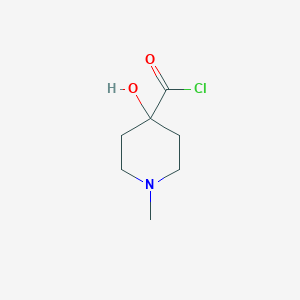
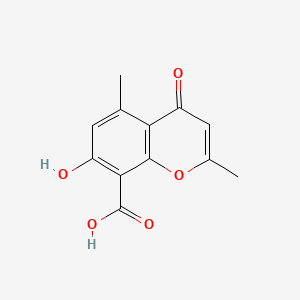
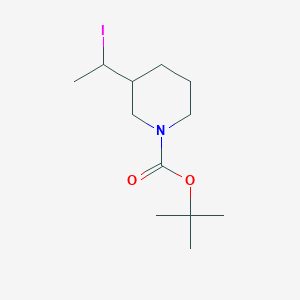
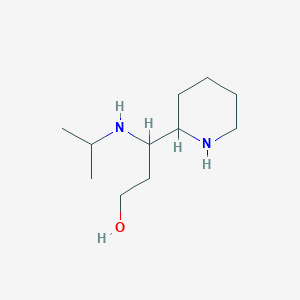
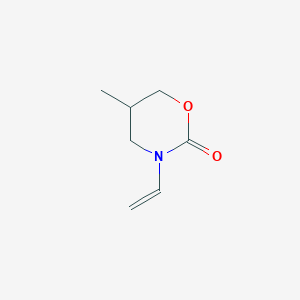
![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
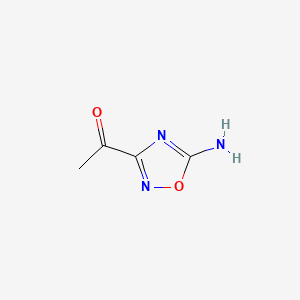
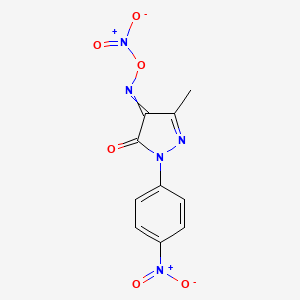
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
